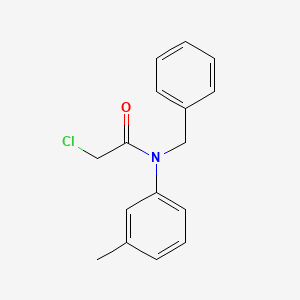

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide

Descripción general

Descripción

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of N-benzyl-2-azido-N-(3-methylphenyl)acetamide or N-benzyl-2-thiocyanato-N-(3-methylphenyl)acetamide.

Oxidation: Formation of N-benzyl-2-chloro-N-(3-methylphenyl)sulfoxide.

Reduction: Formation of N-benzyl-2-amino-N-(3-methylphenyl)acetamide.

Aplicaciones Científicas De Investigación

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is used in various scientific research fields:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it useful in research on enzyme function and drug development .

Comparación Con Compuestos Similares

Similar Compounds

- N-benzyl-2-chloro-N-phenylacetamide

- N-benzyl-2-chloro-N-(4-methylphenyl)acetamide

- N-benzyl-2-chloro-N-(2-methylphenyl)acetamide

Uniqueness

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and interaction with biological targets.

Actividad Biológica

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is a synthetic compound that has garnered attention in both organic chemistry and biological research. Its unique structure allows for various applications, particularly in enzyme inhibition and protein-ligand interactions. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : CHClN

- Molecular Weight : 273.76 g/mol

The compound features a benzyl group, a chloro substituent, and a 3-methylphenyl group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction may affect various biochemical pathways, making it useful in research on enzyme function and drug development .

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. Specific studies have shown:

- Cholinesterase Inhibition : The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Inhibitory constants (IC) were determined, showcasing its effectiveness compared to standard inhibitors.

- Mechanism of Inhibition : The inhibition mechanism was further elucidated through Lineweaver-Burk plots, indicating that the compound acts as a non-competitive inhibitor for BuChE.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-benzyl-2-chloro-N-phenylacetamide | CHClN | Lacks 3-methyl group; different reactivity |

| N-benzyl-2-chloro-N-(4-methylphenyl)acetamide | CHClN | Different substitution pattern; varied biological activity |

| N-benzyl-2-chloro-N-(2-methylphenyl)acetamide | CHClN | Unique binding interactions due to substitution position |

The presence of the 3-methylphenyl group in this compound enhances its reactivity and specificity towards certain biological targets compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antidepressant Activity : A study evaluated the antidepressant potential of various phenylacetamides, including derivatives of this compound. Results indicated that certain derivatives exhibited significant reductions in immobility duration in forced swim tests, suggesting potential therapeutic applications in treating depression .

- Neuroprotective Effects : Research has highlighted the neuroprotective properties of compounds similar to this compound. These compounds demonstrated protective effects against oxidative stress-induced neurotoxicity, indicating their potential role in neurodegenerative disease treatment .

Propiedades

IUPAC Name |

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-13-6-5-9-15(10-13)18(16(19)11-17)12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHCQUXRYRIDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368734 | |

| Record name | N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38677-47-3 | |

| Record name | N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.